molecular formula C20H29N3OS B13868019 N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide

Cat. No.: B13868019
M. Wt: 359.5 g/mol
InChI Key: ZWSPVDDXHKGKOB-UHFFFAOYSA-N
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Description

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide is a complex organic compound that features a benzothiophene moiety linked to a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide typically involves multiple steps, starting with the preparation of the benzothiophene and piperazine intermediates. The benzothiophene moiety can be synthesized through a series of reactions including cyclization and functional group modifications. The piperazine ring is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The final product is often purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide involves its interaction with specific molecular targets in the body. It may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-{4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy}quinolin-2-one
  • tert-butyl 4-[2-(1-benzothiophen-4-yl)-2,3-dihydro-1-benzothiophen-4-yl]piperazine-1-carboxylate

Uniqueness

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H29N3OS

Molecular Weight

359.5 g/mol

IUPAC Name

N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide

InChI

InChI=1S/C20H29N3OS/c1-3-22(17(2)24)11-5-4-10-21-12-14-23(15-13-21)19-7-6-8-20-18(19)9-16-25-20/h6-9,16H,3-5,10-15H2,1-2H3

InChI Key

ZWSPVDDXHKGKOB-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCCN1CCN(CC1)C2=C3C=CSC3=CC=C2)C(=O)C

Origin of Product

United States

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